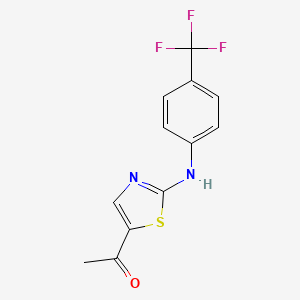

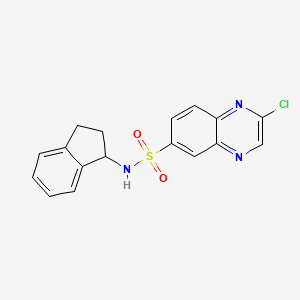

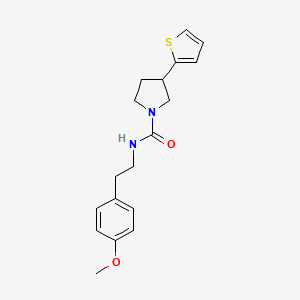

![molecular formula C14H14N2O2 B2478161 N-[4-(氨甲基)苯基]-2-羟基苯甲酰胺 CAS No. 926271-67-2](/img/structure/B2478161.png)

N-[4-(氨甲基)苯基]-2-羟基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide” is a compound that contains an amide group (-CONH2), a phenyl group (C6H5-), and an aminomethyl group (-NH2CH2-). The presence of these functional groups suggests that it could participate in a variety of chemical reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, amides are typically synthesized through the reaction of a carboxylic acid and an amine. In this case, 4-aminomethylbenzoic acid could react with 2-hydroxybenzylamine to form the desired compound .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis

The amide group in this compound could undergo hydrolysis in acidic or basic conditions to yield a carboxylic acid and an amine. The phenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point .科学研究应用

HDAC6同工型选择性

N-[4-(氨甲基)苯基]-2-羟基苯甲酰胺衍生物已被确定为HDAC6同工型的有效抑制剂。这些化合物在细胞分析中表现出显著的选择性和抑制活性。这种选择性可能归因于它们能够进入HDAC6的较宽通道,并在活性位点附近与蛋白质表面相互作用(Blackburn 等,2013)。

抗氧化活性

氨基取代的苯甲酰胺衍生物,包括N-[4-(氨甲基)苯基]-2-羟基苯甲酰胺,已显示出作为强效抗氧化剂的潜力。它们的电化学氧化机制是了解它们的自由基清除活性的关键。这些化合物经历复杂的、pH依赖的氧化过程,可能导致它们的抗氧化作用(Jovanović 等,2020)。

脱硫缩合反应

在合成化学领域,N-[4-(氨甲基)苯基]-2-羟基苯甲酰胺参与了脱硫缩合反应。这些反应是合成各种有机化合物的组成部分,证明了该化合物在合成应用中的多功能性(Shibuya 等,2002)。

抗癌剂开发

正在进行基于N-[4-(氨甲基)苯基]-2-羟基苯甲酰胺衍生物开发新抗癌剂的研究。这些衍生物在各种分析中显示出希望,表明有潜力进一步发展为癌症疗法(Tang 等,2017)。

杀菌活性

N-[4-(氨甲基)苯基]-2-羟基苯甲酰胺的某些衍生物已被评估为杀菌剂,特别是针对耐甲氧西林金黄色葡萄球菌(MRSA)。这些研究突出了该化合物在解决抗生素耐药性感染方面的潜力(Zadrazilova 等,2015)。

晶体工程中的合成子模块化

N-[4-(氨甲基)苯基]-2-羟基苯甲酰胺在晶体工程中发挥作用,特别是在共晶体的设计和合成中。它在该领域的实用性证明了它在材料科学中的重要性(Tothadi & Desiraju,2012)。

作用机制

Target of Action

A structurally similar compound has been reported to selectively inhibit jak2 , a protein that plays a crucial role in signal transduction pathways.

Mode of Action

If it acts similarly to the structurally related compound, it may inhibit the activity of JAK2, thereby affecting downstream signaling pathways .

Biochemical Pathways

If it acts similarly to the structurally related compound, it may affect the jak-stat signaling pathway, which is involved in various biological processes including cell proliferation, differentiation, cell migration, and apoptosis .

Result of Action

If it acts similarly to the structurally related compound, it may inhibit the phosphorylation of JAK2 and its downstream signaling pathways, potentially affecting cellular processes such as cell proliferation and apoptosis .

未来方向

属性

IUPAC Name |

N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17/h1-8,17H,9,15H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXDCJDHQUQKKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

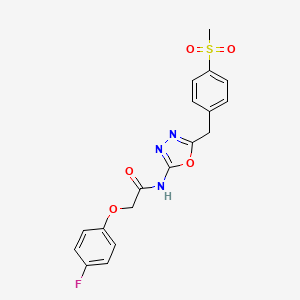

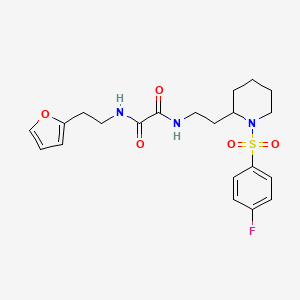

![8-(4-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2478079.png)

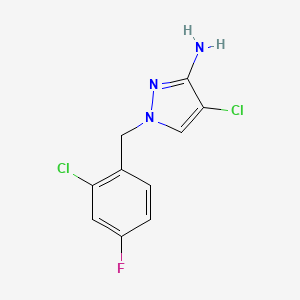

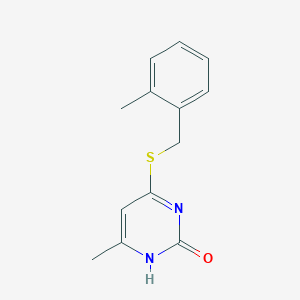

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2478081.png)

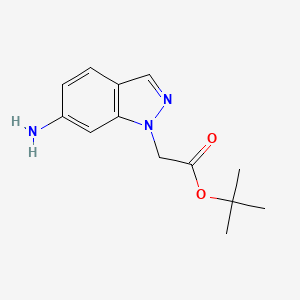

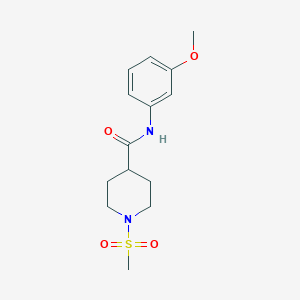

![(2Z)-2-(Furan-2-ylmethylidene)-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol](/img/structure/B2478084.png)

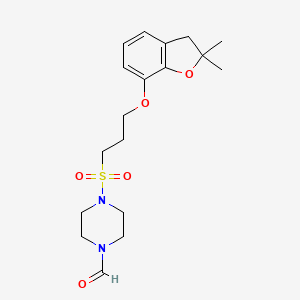

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2478094.png)